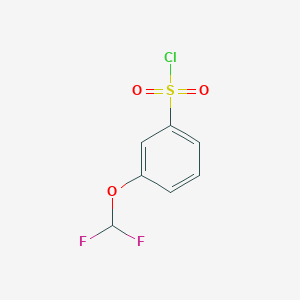

3-(Difluoromethoxy)benzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSMJFRQQMGYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380820 | |

| Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-38-8 | |

| Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Difluoromethoxy)benzenesulfonyl Chloride (CAS 351003-38-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(difluoromethoxy)benzenesulfonyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a colorless to pale yellow oil.[1] It is sensitive to moisture and should be stored accordingly.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 351003-38-8 | [1] |

| Molecular Formula | C₇H₅ClF₂O₃S | [1] |

| Molecular Weight | 242.63 g/mol | [1] |

| Boiling Point | 233-234 °C (lit.) | [1] |

| Density | 1.509 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.5100 (lit.) | [1] |

| Flash Point | 208 °F | [2] |

| Solubility | Slightly soluble in Chloroform and DMSO | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for the preparation of arylsulfonyl chlorides. Two primary routes are outlined below.

Experimental Protocol: Chlorosulfonation of (Difluoromethoxy)benzene

This method involves the direct reaction of (difluoromethoxy)benzene with chlorosulfonic acid. The difluoromethoxy group is an ortho-, para- director; however, steric hindrance may favor the formation of the meta-substituted product to some extent, or a different starting material may be used to ensure the desired regioselectivity. A general procedure for chlorosulfonation is as follows:

Materials:

-

(Difluoromethoxy)benzene

-

Chlorosulfonic acid

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (typically a 2-5 molar excess) to 0-5 °C in an ice bath.

-

Slowly add (difluoromethoxy)benzene to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

Workflow for Chlorosulfonation

Caption: General workflow for the synthesis of this compound via chlorosulfonation.

Experimental Protocol: From 3-(Difluoromethoxy)aniline

This alternative route involves the diazotization of 3-(difluoromethoxy)aniline followed by a Sandmeyer-type reaction.

Materials:

-

3-(Difluoromethoxy)aniline

-

Hydrochloric acid

-

Sodium nitrite

-

Sulfur dioxide

-

Copper(I) chloride

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-(difluoromethoxy)aniline in a mixture of hydrochloric acid and acetic acid and cool to -5 °C.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 0 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in acetic acid saturated with sulfur dioxide.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride/sulfur dioxide solution with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of 7.5-8.0 ppm. The proton of the difluoromethoxy group would likely appear as a triplet around 6.6-7.0 ppm with coupling to the fluorine atoms. |

| ¹³C NMR | Aromatic carbons would be observed between 120-150 ppm. The carbon of the difluoromethoxy group would appear as a triplet with a characteristic C-F coupling constant. |

| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group would be expected. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 242, along with characteristic isotope peaks for chlorine (M+2). Fragmentation would likely involve the loss of Cl, SO₂, and the difluoromethoxy group. |

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3-(difluoromethoxy)benzenesulfonyl moiety. The sulfonyl chloride group is a good leaving group and readily reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and sulfonic acids, respectively.

Application in Drug Discovery: IRE1 Modulators

A significant application of this compound is in the synthesis of phenoxypyridylpyrimidine derivatives that act as modulators of the inositol-requiring enzyme 1 (IRE1) activity.[1] IRE1 is a key sensor protein in the unfolded protein response (UPR), a cellular stress response pathway.

IRE1 Signaling Pathway

Caption: Simplified diagram of the IRE1 signaling pathway in the unfolded protein response.

The modulation of the IRE1 pathway is a promising therapeutic strategy for various diseases, including cancer and metabolic disorders. The synthesis of these modulators often involves the reaction of this compound with an appropriate amine-containing heterocyclic core.

Application in Agrochemicals

The difluoromethoxy group is known to enhance the lipophilicity and metabolic stability of molecules, which are desirable properties for agrochemicals.[3] this compound serves as a valuable intermediate in the synthesis of novel herbicides and fungicides. The resulting sulfonamide or sulfonate ester derivatives often exhibit enhanced biological activity and improved pharmacokinetic profiles in plants.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also moisture-sensitive and can release toxic gases upon contact with water.[5] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and bases.[6]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive sulfonyl chloride group and a property-enhancing difluoromethoxy moiety makes it an important intermediate for the development of new pharmaceuticals, particularly IRE1 modulators, and advanced agrochemicals. Researchers and scientists in drug discovery and development will find this compound to be a key tool in the design and synthesis of novel bioactive molecules.

References

- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. echemi.com [echemi.com]

- 4. frontiersin.org [frontiersin.org]

- 5. rsc.org [rsc.org]

- 6. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3-(Difluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 3-(Difluoromethoxy)benzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide details its physicochemical properties, experimental protocols for their determination, reactivity, safety information, and its application in modulating critical biological pathways.

Core Physicochemical Properties

This compound is a colorless to pale yellow oil at room temperature.[1] Its stability is influenced by moisture, as it is known to be hygroscopic and moisture-sensitive.[1] A summary of its key physical and chemical properties is presented below.

Identification and Structure

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Benzenesulfonyl chloride, 3-(difluoromethoxy)-; 3-(Difluoromethoxy)phenylsulfonyl chloride |

| CAS Number | 351003-38-8[1][2] |

| Molecular Formula | C₇H₅ClF₂O₃S[1][2] |

| Molecular Weight | 242.63 g/mol [1][2] |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(F)F |

| InChI | InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H |

Physical and Chemical Properties

| Property | Value |

| Density | 1.509 g/mL at 25 °C[1][2] |

| Boiling Point | 233-234 °C[1][2] |

| Flash Point | 98 °C (208 °F)[1][2] |

| Refractive Index | n20/D 1.5100[1][2] |

| Solubility | Slightly soluble in Chloroform and DMSO[1] |

| Appearance | Colourless to Pale Yellow Oil[1] |

| XLogP3 | 2.6 - 3.3[2] |

| Topological Polar Surface Area | 51.8 Ų[2] |

| Stability | Hygroscopic, Moisture Sensitive[1] |

Experimental Protocols

Standard methodologies for determining the key physicochemical properties are described below. These protocols are generalized and may require optimization for specific laboratory conditions.

Determination of Boiling Point (Micro Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For small sample volumes, a micro-reflux method is suitable.[4]

-

Apparatus: A small test tube (150mm diameter), a thermometer or thermocouple, a heating block with a magnetic stirrer, and a small magnetic stir bar.[4]

-

Procedure:

-

Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.

-

Clamp the test tube in the heating block.

-

Position the thermometer bulb approximately 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating.[4]

-

Observe the formation of a "reflux ring," which is the level at which the vapor condenses and flows back into the liquid.[4] The thermometer bulb should be positioned at this level for an accurate measurement.

-

The stable temperature reading at which the liquid gently refluxes is recorded as the boiling point.[4]

-

Determination of Density

Density is the mass of a substance per unit volume (D = m/v).[5][6]

-

Apparatus: A calibrated graduated cylinder or pycnometer and an analytical balance.[5][7]

-

Procedure:

-

Measure the mass of the empty, clean, and dry graduated cylinder (or pycnometer).

-

Dispense a known volume of this compound into the graduated cylinder. For higher precision, a pycnometer of a known volume is filled with the liquid.

-

Measure the total mass of the liquid and the container.

-

Subtract the mass of the empty container to find the mass of the liquid.

-

Calculate the density by dividing the mass of the liquid by its volume.[5][6]

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. An Abbe refractometer is a common instrument for this measurement.[8][9]

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a monochromatic light source (typically a sodium lamp, 589 nm).[9]

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index, such as distilled water.[9]

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to reach thermal equilibrium, typically at 20°C, by circulating water from the constant temperature bath.

-

Adjust the refractometer scale and micrometer to bring the boundary line between the light and dark fields into sharp focus exactly on the crosshairs of the eyepiece.[9]

-

Read the refractive index value directly from the instrument's scale.

-

Reactivity and Synthetic Applications

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group, making this compound a versatile electrophilic reagent.[10]

-

Reaction with Nucleophiles: It readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[10][11] This reaction is fundamental to its use in medicinal chemistry and materials science.

-

Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[1] Therefore, it should be handled under anhydrous conditions.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, strong acids, and amines.[12]

A primary application of this compound is in the synthesis of complex organic molecules. Its reaction with primary or secondary amines is a standard method for producing sulfonamides.

Caption: General workflow for the synthesis of sulfonamides.

Application in Drug Discovery: IRE1 Pathway Modulation

This compound serves as a key building block for synthesizing modulators of the Inositol-requiring enzyme 1 (IRE1) pathway.[1] IRE1 is a critical sensor protein in the Endoplasmic Reticulum (ER) that detects the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[2] The activation of the Unfolded Protein Response (UPR) through IRE1 is crucial for cell survival but can also trigger apoptosis (programmed cell death) under prolonged stress.[2][13]

The IRE1 pathway involves two main signaling branches:

-

XBP1 Splicing: IRE1's RNase activity performs an unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2][14] The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in protein folding and degradation to restore ER homeostasis.[2][14]

-

Regulated IRE1-Dependent Decay (RIDD): IRE1 can also degrade specific mRNAs and microRNAs, a process that can either alleviate the protein folding load or promote apoptosis.[2][13]

Dysregulation of the IRE1 pathway is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[1][12][15] Molecules synthesized from this compound can be designed to inhibit or modulate the kinase or RNase activity of IRE1, thereby influencing cell fate decisions.[1][15][16]

Caption: IRE1 pathway modulation in the Unfolded Protein Response.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2]

-

GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[1][2]

-

Hazard Codes: C, Xi[1]

-

Transport Information: UN 3265, Hazard Class 8, Packing Group II.[1][2]

Handling Precautions:

-

Use only under a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[12]

-

Do not breathe mist, vapors, or spray.[12]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Handle under an inert atmosphere (e.g., nitrogen) and keep away from moisture.[1][17]

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[12]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[12]

Storage:

-

Store in a dry, cool, and well-ventilated place.[17]

-

Keep the container tightly closed and store locked up.[12][17]

-

Recommended storage temperature is 2-8°C.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. How to Find Density of Liquid - Oreate AI Blog [oreateai.com]

- 6. How to Calculate Density | Formula, Units & Examples - Lesson | Study.com [study.com]

- 7. truedyne.com [truedyne.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-Based Drug Discovery of IRE1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

3-(Difluoromethoxy)benzenesulfonyl chloride structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Difluoromethoxy)benzenesulfonyl chloride, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Its utility stems from the presence of the reactive sulfonyl chloride group and the unique properties conferred by the difluoromethoxy substituent, such as enhanced lipophilicity and metabolic stability.[1][2]

Core Compound Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-(Difluoromethoxy)benzene-1-sulfonyl chloride |

| CAS Number | 351003-38-8 |

| Molecular Formula | C₇H₅ClF₂O₃S |

| Molecular Weight | 242.63 g/mol [1] |

| Density | 1.509 g/mL at 25 °C |

| Boiling Point | 233-234 °C |

| Refractive Index | n20/D 1.5100 |

| Purity | Typically >97% |

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a difluoromethoxy group at the meta position relative to a sulfonyl chloride group.

Caption: Chemical structure of this compound.

Experimental Protocols & Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not widely available in the public domain, its synthesis can be inferred from established methods for preparing analogous benzenesulfonyl chlorides. A common route involves the chlorosulfonation of a corresponding benzene derivative.

A plausible synthetic pathway is outlined below:

Caption: A potential synthetic route to the target compound.

A general procedure, adapted from methods for similar transformations, would involve the following steps:

-

Diazotization: 3-(Difluoromethoxy)aniline would be treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Chlorosulfonation: The resulting diazonium salt solution would then be added to a solution of sulfur dioxide in the presence of a copper(I) chloride catalyst. This step, known as the Sandmeyer reaction, would introduce the sulfonyl chloride group onto the benzene ring, yielding the final product.

It is important to note that this is a generalized protocol, and optimization of reaction conditions, such as temperature, solvent, and stoichiometry, would be necessary to achieve a high yield and purity of this compound.

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and agrochemical research.[1] The sulfonyl chloride moiety is highly reactive towards nucleophiles such as amines and alcohols, allowing for the straightforward synthesis of sulfonamides and sulfonate esters, respectively.[1] These functional groups are present in a wide range of biologically active molecules. The difluoromethoxy group often imparts favorable properties to the parent molecule, including increased metabolic stability and enhanced membrane permeability.

References

Technical Guide: Synthesis and Characterization of 3-(Difluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-(difluoromethoxy)benzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the synthetic pathway, experimental protocols, and thorough characterization of the target compound.

Introduction

This compound is a valuable building block in medicinal and agricultural chemistry. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide outlines a robust synthetic procedure for its preparation from commercially available precursors and provides detailed characterization data to ensure its identity and purity.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from 3-nitrophenol. The first step involves the difluoromethylation of the phenolic hydroxyl group, followed by reduction of the nitro group to an amine. The resulting 3-(difluoromethoxy)aniline then undergoes a Sandmeyer-type reaction, involving diazotization followed by sulfochlorination, to yield the final product.

Caption: Overall synthetic route to this compound.

Experimental Protocols

Synthesis of 3-(Difluoromethoxy)aniline

Step 1: Synthesis of 3-(Difluoromethoxy)nitrobenzene

A mixture of 3-nitrophenol, a suitable base (e.g., potassium carbonate), and a solvent (e.g., DMF) is treated with a difluoromethylating agent such as chlorodifluoromethane (freon-22) under pressure. The reaction is heated to facilitate the formation of the difluoromethyl ether.

Step 2: Reduction to 3-(Difluoromethoxy)aniline

The resulting 3-(difluoromethoxy)nitrobenzene is then reduced to the corresponding aniline. A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Synthesis of this compound

The following protocol is based on the well-established Sandmeyer reaction for the conversion of anilines to sulfonyl chlorides.

Materials:

-

3-(Difluoromethoxy)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(II) Chloride (CuCl₂)

-

Acetic Acid

-

Ice

-

Diethyl ether or other suitable organic solvent

Procedure:

-

Diazotization: 3-(Difluoromethoxy)aniline is dissolved in a mixture of concentrated hydrochloric acid and acetic acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Sulfochlorination: In a separate flask, a saturated solution of sulfur dioxide in acetic acid is prepared and cooled. A catalytic amount of copper(II) chloride is added. The freshly prepared diazonium salt solution is then added slowly to this mixture. Nitrogen gas will be evolved.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto ice. The product is then extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization Data

The identity and purity of the synthesized this compound are confirmed by a combination of physical and spectroscopic methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₂O₃S | [1] |

| Molecular Weight | 242.63 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 233-234 °C (lit.) | [1] |

| Density | 1.509 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.5100 (lit.) | [1] |

Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. The aromatic protons will appear as complex multiplets in the range of δ 7.5-8.0 ppm. The difluoromethoxy proton will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbon of the difluoromethoxy group. The carbon attached to the difluoromethoxy group will be split into a triplet by the two fluorine atoms.

-

¹⁹F NMR (CDCl₃): The fluorine NMR spectrum will exhibit a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, resulting from coupling with the adjacent proton.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1580, 1480 | Aromatic C=C stretch |

| ~1370, 1170 | Asymmetric and symmetric S=O stretch (sulfonyl chloride) |

| ~1100-1000 | C-O-C stretch (difluoromethoxy) |

| ~800-700 | C-H out-of-plane bending (aromatic) |

| ~600 | S-Cl stretch |

Note: The bolded peaks are characteristic of the sulfonyl chloride and difluoromethoxy functionalities.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined procedures, coupled with the comprehensive characterization data, will be a valuable resource for researchers and scientists working in the fields of drug discovery and agrochemical development. The availability of this key intermediate will facilitate the exploration of new chemical entities with potentially enhanced biological activities.

References

A Comprehensive Technical Guide to the Safety and Handling of 3-(Difluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3-(Difluoromethoxy)benzenesulfonyl chloride, a key reagent in the synthesis of various pharmaceutical compounds.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment and prevent accidental exposure. This document summarizes key safety data, outlines proper handling and storage procedures, and provides emergency response protocols.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

Precautionary Statements:

A comprehensive set of precautionary statements from aggregated GHS information includes: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C7H5ClF2O3S | [1] |

| Molecular Weight | 242.63 g/mol | [1] |

| Boiling Point | 233-234 °C | [1] |

| Density | 1.509 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5100 | [1] |

Safe Handling and Storage

Proper handling and storage are paramount to minimizing the risks associated with this chemical.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, with a strong recommendation for using a chemical fume hood.[3][4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

-

Skin Protection: Use impermeable gloves and protective clothing to prevent skin contact.[3] Blistering and progressive ulceration can occur if skin contact is not addressed immediately.[3]

-

Respiratory Protection: In case of emergency or insufficient ventilation, a self-contained breathing apparatus must be available.[3]

Handling Procedures:

-

Avoid direct contact with the substance.[3]

-

Do not handle in a confined space.[3]

-

Avoid the formation or spread of mists in the air.[3]

-

Wash hands thoroughly after handling.[6]

Storage Conditions:

-

Store in a cool, well-ventilated area.[3]

-

Keep the container tightly closed.[3]

-

Store under an inert gas, such as nitrogen, to protect from moisture.[5][6]

-

This substance is corrosive to metals.[6]

Reactivity and Incompatible Materials

This compound is reactive with certain substances.

-

Water: Decomposes in contact with water, liberating toxic gases.[6] It is crucial to avoid exposure to moisture.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[3][4]

-

Hazardous Decomposition Products: In the event of a fire, toxic fumes may be emitted.[3] Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention.[3][4] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give one cup of water to drink every 10 minutes. If the person is unconscious, check for breathing and apply artificial respiration if necessary. Seek immediate medical attention.[3][4] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.

-

Wear appropriate personal protective equipment.[4]

Environmental Precautions:

-

Prevent the product from entering drains.[6]

Methods for Cleaning Up:

-

Absorb the spillage with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[4]

-

Do not expose the spill to water.[4]

-

Collect the absorbed material into a suitable, closed container for disposal.[4]

Below is a workflow for handling a spill of this compound.

Caption: Workflow for handling a chemical spill.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] Transfer the material to a suitable container and arrange for collection by a specialized disposal company.[3] Do not empty into drains.[4]

Transport Information

This compound is classified as a corrosive substance for transport.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| ADR/RID | UN 3265 | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. | 8 | III |

| IMDG | UN 3265 | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. | 8 | III |

| IATA | UN 3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | III |

References

An In-depth Technical Guide on the Spectral Data of 3-(Difluoromethoxy)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(Difluoromethoxy)benzenesulfonyl chloride, a key reagent in synthetic chemistry. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Chemical Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Below are the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | Ar-H (ortho to -SO₂Cl) |

| ~7.80 | s | 1H | Ar-H (ortho to -SO₂Cl and -OCHF₂) |

| ~7.65 | t | 1H | Ar-H (meta to both groups) |

| ~7.50 | d | 1H | Ar-H (ortho to -OCHF₂) |

| ~6.80 | t | 1H | -OCH F₂ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C -OCHF₂ |

| ~142.0 | C -SO₂Cl |

| ~132.0 | Ar-C H |

| ~129.5 | Ar-C H |

| ~125.0 | Ar-C H |

| ~121.0 | Ar-C H |

| ~115.0 (t) | -OC HF₂ |

Predicted ¹⁹F NMR Data (Solvent: CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-80.0 | d | -OCHF ₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1580, 1475 | Medium-Strong | Aromatic C=C stretch |

| ~1380 | Strong | S=O asymmetric stretch (SO₂Cl) |

| ~1180 | Strong | S=O symmetric stretch (SO₂Cl) |

| ~1100-1000 | Strong | C-F stretch (-OCHF₂) |

| ~850-750 | Strong | C-H out-of-plane bend |

| ~600-500 | Medium | C-S and S-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 242/244 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 207 | [M - Cl]⁺ |

| 177 | [M - SO₂Cl]⁺ |

| 143 | [M - OCHF₂ - SO₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Tube Loading: Filter the solution into a clean 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence, with the spectrometer tuned to the ¹⁹F frequency.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid sample directly onto the ATR crystal. For solid samples, a solution can be prepared and a thin film cast onto the crystal by evaporating the solvent.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the instrument via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to confirm the structure.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Navigating the Solubility of 3-(Difluoromethoxy)benzenesulfonyl Chloride: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics, experimental determination protocols, and chemical stability of 3-(difluoromethoxy)benzenesulfonyl chloride, a key reagent in contemporary drug discovery and organic synthesis.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for understanding its general behavior and for designing appropriate experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₂O₃S | [1] |

| Molecular Weight | 242.63 g/mol | [1] |

| Appearance | Not specified (Benzenesulfonyl chloride is a colorless viscous oil) | [2] |

| Density | 1.509 g/mL at 25 °C | [1] |

| Boiling Point | 233-234 °C | [1] |

| Refractive Index | n20/D 1.5100 | [1] |

Qualitative Solubility and Reactivity Profile

While quantitative data is scarce, the solubility of this compound can be inferred from the behavior of structurally similar compounds, such as benzenesulfonyl chloride. Generally, benzenesulfonyl chlorides are soluble in a range of common organic solvents.[2][3]

Expected Solubility:

-

High Solubility: In aprotic organic solvents like chloroform, diethyl ether, and benzene due to the "like dissolves like" principle.[3]

-

Variable Solubility: In polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate, and acetonitrile.

-

Low Solubility/Reactive: In protic solvents like water and alcohols. The sulfonyl chloride functional group is susceptible to reaction with nucleophiles.

Important Reactivity Considerations: Sulfonyl chlorides are electrophilic and will react with nucleophilic solvents or contaminants.[2]

-

Hydrolysis: Reaction with water yields the corresponding sulfonic acid. This reaction can be slow in cold water but accelerates with heat.[2]

-

Alcoholysis: Reaction with alcohols will form sulfonate esters.

-

Aminolysis: Reaction with amines produces sulfonamides.[2]

Due to this reactivity, it is imperative to use anhydrous solvents and inert atmospheric conditions when determining solubility, especially if the solvent is to be used in a subsequent chemical reaction where the integrity of the sulfonyl chloride is critical.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents. These protocols are adapted from established methods for similar sulfonyl chlorides.[4]

Qualitative Solubility Determination

This method offers a rapid assessment of solubility.

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background to determine the degree of dissolution.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Equilibrium Method)

This method provides a precise measurement of solubility at a given temperature.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen anhydrous organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.

-

Separation: Allow the vial to remain undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter to prevent the transfer of solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry container (e.g., a watch glass or a small beaker). Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the container with the solid residue on an analytical balance.

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in desired units, such as mg/mL or g/100 mL.

-

Visualizing the Experimental Workflow

The logical flow for determining the solubility of an organic compound can be visualized as follows:

Caption: Workflow for Solubility Determination of an Organic Compound.

Role in Drug Discovery: A Conceptual Pathway

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Its role can be conceptualized within a typical drug discovery pipeline, where it acts as a building block for creating a library of compounds to be screened against a biological target.

Caption: Conceptual role of a reactive intermediate in drug discovery.

Conclusion

While specific, quantitative solubility data for this compound remains to be published, this technical guide provides researchers with the necessary framework to understand and determine its solubility profile. By considering the general solubility characteristics of related sulfonyl chlorides, their inherent reactivity, and by employing the detailed experimental protocols provided, scientists and drug development professionals can effectively utilize this important chemical intermediate in their research endeavors. The careful selection of solvents based on empirical solubility testing is paramount to the success of synthetic applications involving this compound.

References

Commercial Availability and Synthetic Guide for 3-(Difluoromethoxy)benzenesulfonyl Chloride: A Technical Resource for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and synthetic pathways for 3-(Difluoromethoxy)benzenesulfonyl chloride. This key intermediate is valuable in the synthesis of various pharmaceutical and agrochemical compounds, notably as a precursor for modulators of the inositol-requiring enzyme 1 (IRE1) signaling pathway.

Commercial Availability and Suppliers

This compound (CAS No. 351003-38-8) is commercially available from a range of chemical suppliers. The compound is typically offered in research-grade purities, commonly ≥97%. Availability ranges from gram to kilogram quantities, catering to both laboratory-scale research and larger developmental projects.

A summary of representative suppliers and their product specifications is provided in Table 1. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Catalog Number | Purity | Quantity | Additional Information |

| Parchem | - | - | Inquire | Specialty chemical supplier |

| Aromsyn Co., Ltd. | AS03435 | > 97% | Gram to Kilogram | Offers custom synthesis |

| ChemicalBook | CB0409706 | 99% (example) | Inquire | Platform with multiple listed suppliers |

| Aladdin Scientific | D169793-1g | ≥97% | 1g | - |

| NovaChemistry | - | 95%-98% | Inquire | Trading company based in the UK |

| MySkinRecipes | 178287 | 97% | 250mg | Stored under argon |

Table 1: Representative Suppliers of this compound

Physicochemical Properties

A compilation of key physicochemical properties for this compound is presented in Table 2.

| Property | Value |

| Molecular Formula | C₇H₅ClF₂O₃S |

| Molecular Weight | 242.63 g/mol |

| CAS Number | 351003-38-8 |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 233-234 °C (lit.) |

| Density | 1.509 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5100 (lit.) |

Table 2: Physicochemical Data for this compound

Synthetic Protocols

Synthesis of this compound via Diazotization and Sulfonation

This two-step, one-pot procedure involves the diazotization of 3-(difluoromethoxy)aniline followed by a copper-catalyzed sulfonyl chlorination.

Materials:

-

3-(Difluoromethoxy)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas or a surrogate such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Experimental Procedure:

Step 1: Diazotization of 3-(Difluoromethoxy)aniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-(difluoromethoxy)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the mixture to -5 to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05-1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for an additional 30-60 minutes.

Step 2: Sulfonyl Chlorination (Sandmeyer-type Reaction)

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. Alternatively, use a stable SO₂ surrogate like DABSO.

-

Add a catalytic amount of copper(I) chloride to the sulfur dioxide solution and stir until a homogenous suspension is formed.

-

Cool this mixture to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture. Vigorous gas evolution (N₂) will be observed. Control the addition rate to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitor by TLC or LC-MS).

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water.

-

Extract the aqueous mixture with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: Targeting the IRE1α Signaling Pathway

This compound serves as a crucial building block for the synthesis of inhibitors targeting the inositol-requiring enzyme 1α (IRE1α), a key transducer of the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

The IRE1α pathway plays a dual role in cell fate, promoting cell survival under transient ER stress but triggering apoptosis under chronic stress. Dysregulation of the UPR and the IRE1α pathway is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

Caption: Simplified IRE1α signaling pathway in the Unfolded Protein Response.

Derivatives of this compound, particularly sulfonamides, have been investigated as potent and selective inhibitors of the RNase activity of IRE1α. By modulating this pathway, these compounds offer therapeutic potential in diseases characterized by chronic ER stress. The difluoromethoxy group is a valuable bioisostere for other functionalities and can enhance metabolic stability and cell permeability of drug candidates.

Conclusion

This compound is a readily accessible and valuable reagent for medicinal chemists and researchers in drug discovery. Its utility as a precursor for IRE1α inhibitors highlights its importance in developing novel therapeutics for a range of diseases. The synthetic methodology, while requiring careful handling of reagents, is based on well-established and scalable chemical transformations. This guide provides a foundational resource for the procurement and synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity Profile of 3-(Difluoromethoxy)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethoxy)benzenesulfonyl chloride is a specialized reagent increasingly utilized in medicinal chemistry and drug development. Its unique difluoromethoxy substituent offers a means to modulate the physicochemical properties of a parent molecule, such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the reactivity, properties, and applications of this compound, with a focus on its use in the synthesis of high-value chemical entities.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₅ClF₂O₃S |

| Molecular Weight | 242.63 g/mol |

| Boiling Point | 233-234 °C |

| Density | 1.509 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.5100 |

Note: Specific experimental spectroscopic data for this compound is not widely available in public literature. The following are predicted values and typical ranges based on analogous structures.

| Spectroscopic Data | Predicted/Expected Values |

| ¹H NMR | Aromatic protons expected in the range of 7.5-8.0 ppm. The difluoromethyl proton (-OCHF₂) would appear as a triplet around 6.5-7.5 ppm with a characteristic large J-coupling to the fluorine atoms. |

| ¹³C NMR | Aromatic carbons would appear in the 120-140 ppm region. The difluoromethoxy carbon would be a triplet in the range of 110-120 ppm due to C-F coupling. |

| ¹⁹F NMR | A doublet corresponding to the -OCHF₂ group. |

| IR Spectroscopy | Characteristic strong absorptions for S=O stretching (sulfonyl group) around 1380 cm⁻¹ and 1180 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 242, with characteristic isotopic patterns for chlorine. |

Reactivity Profile

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The difluoromethoxy group at the meta position acts as a moderate electron-withdrawing group, which enhances the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride. This increased reactivity makes it an efficient partner in nucleophilic substitution reactions.

General Reaction Workflow

The primary reactions of this compound involve the displacement of the chloride by a nucleophile, as depicted in the following workflow.

General workflow for the reaction of this compound.

Reactions with Amines (Sulfonamide Formation)

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental in the synthesis of various biologically active molecules.

Experimental Protocol: General Synthesis of N-Aryl-3-(difluoromethoxy)benzenesulfonamide

-

To a solution of a substituted aniline (1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran (10 mL), add a base like triethylamine (1.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 mmol) in the same solvent (5 mL).

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

Workflow for sulfonamide synthesis.

Reactions with Alcohols (Sulfonate Ester Formation)

The reaction of this compound with alcohols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

Experimental Protocol: General Synthesis of Alkyl 3-(Difluoromethoxy)benzenesulfonate

-

Dissolve the alcohol (1.0 mmol) in a suitable solvent like pyridine or dichloromethane (10 mL).

-

If not using pyridine as the solvent, add a base such as triethylamine (1.2 mmol).

-

Cool the solution to 0 °C.

-

Add this compound (1.1 mmol) portion-wise.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

After completion, dilute the mixture with a suitable organic solvent and wash sequentially with water, dilute copper sulfate solution (if pyridine was used), and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting sulfonate ester by flash chromatography.

Workflow for sulfonate ester synthesis.

Application in Drug Discovery: Synthesis of IRE1 Modulators

A notable application of this compound is in the synthesis of phenoxypyridylpyrimidine derivatives, which act as modulators of the inositol-requiring enzyme 1 (IRE1). IRE1 is a key component of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and metabolic disorders.

The IRE1 Signaling Pathway

The IRE1 pathway is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Activated IRE1 initiates a signaling cascade that can lead to either cellular adaptation and survival or, under prolonged stress, apoptosis.

Simplified IRE1 signaling pathway.

Synthesis of a Phenoxypyridylpyrimidine-based IRE1 Inhibitor

While specific protocols detailing the use of this compound for IRE1 inhibitors are often proprietary, a general synthetic route can be outlined based on related literature. The sulfonyl chloride is typically used to create a sulfonamide linkage to a core scaffold.

Hypothetical Experimental Workflow:

Synthetic workflow for an IRE1 inhibitor.

Safety and Handling

This compound is a corrosive substance that reacts with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is incompatible with strong oxidizing agents, strong bases, and water. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable reagent for the introduction of the 3-difluoromethoxybenzenesulfonyl moiety. Its enhanced reactivity due to the electron-withdrawing nature of the difluoromethoxy group makes it an efficient partner in the formation of sulfonamides and sulfonate esters. Its application in the synthesis of complex molecules, such as IRE1 modulators, highlights its importance in modern drug discovery and development. Careful handling and consideration of its reactivity profile are essential for its successful application in the laboratory.

Methodological & Application

Application Note: Synthesis of N-Substituted Sulfonamides using 3-(Difluoromethoxy)benzenesulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The difluoromethoxy (-OCF₂H) group is a valuable substituent in drug design, known for enhancing metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.[3] This protocol details the synthesis of a diverse library of N-substituted sulfonamides via the reaction of various primary and secondary amines with 3-(Difluoromethoxy)benzenesulfonyl chloride. This method provides a straightforward and efficient route to novel sulfonamide derivatives for screening in drug discovery programs.[3][4]

General Reaction Scheme: The synthesis proceeds via a nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic sulfur atom of this compound.[5] A tertiary amine base, such as triethylamine or pyridine, is typically used to scavenge the hydrochloric acid (HCl) byproduct.[6]

Caption: General reaction for sulfonamide synthesis.

Experimental Protocols

Materials and Equipment:

-

This compound (CAS: 351003-38-8)[7]

-

Selected primary and secondary amines (e.g., aniline, benzylamine, piperidine, morpholine)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stir bars, dropping funnel

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

-

Standard glassware for extraction and purification

General Procedure for Sulfonamide Synthesis:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding 1M HCl (aq.).

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Step-by-step experimental workflow.

Results and Data Presentation

The protocol was applied to a range of primary and secondary amines, demonstrating its broad applicability. The yields of the purified sulfonamides are summarized in the table below.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-phenyl-3-(difluoromethoxy)benzenesulfonamide | 92% |

| 2 | Benzylamine | N-benzyl-3-(difluoromethoxy)benzenesulfonamide | 88% |

| 3 | Piperidine | 1-{[3-(difluoromethoxy)phenyl]sulfonyl}piperidine | 95% |

| 4 | Morpholine | 4-{[3-(difluoromethoxy)phenyl]sulfonyl}morpholine | 94% |

| 5 | p-Toluidine | N-(4-methylphenyl)-3-(difluoromethoxy)benzenesulfonamide | 90% |

| 6 | Cyclohexylamine | N-cyclohexyl-3-(difluoromethoxy)benzenesulfonamide | 85% |

Application in Drug Discovery: Targeting Signaling Pathways

Sulfonamides are well-known inhibitors of various enzymes, including carbonic anhydrases and kinases.[8] The synthesized 3-(difluoromethoxy)benzenesulfonamides can be screened as potential inhibitors in various signaling pathways implicated in diseases like cancer. For instance, many kinase inhibitors target the ATP-binding site, and the sulfonamide moiety can form crucial hydrogen bonds within this pocket. The diagram below illustrates a hypothetical scenario where a synthesized sulfonamide derivative inhibits a key kinase in a cellular signaling cascade.

Caption: Inhibition of the RAF/MEK/ERK pathway.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sulfonyl chlorides are corrosive and moisture-sensitive; handle with care.

-

Amines can be toxic and corrosive; consult the Safety Data Sheet (SDS) for each reagent before use.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 351003-38-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-(Difluoromethoxy)benzenesulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethoxy)benzenesulfonyl chloride is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide-containing pharmaceutical intermediates. The incorporation of the difluoromethoxy (-OCF₂H) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this reagent a valuable tool in drug discovery and development.[1][2] Its primary reactivity stems from the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is a cornerstone for the construction of a diverse array of molecular architectures with therapeutic potential.

One of the notable applications of this compound is in the synthesis of inhibitors for Inositol-requiring enzyme 1 (IRE1), a key mediator of the unfolded protein response (UPR). The UPR is a cellular stress response pathway implicated in various diseases, including cancer and metabolic disorders, making IRE1 an attractive therapeutic target. The 3-(difluoromethoxy)benzenesulfonamide scaffold serves as a crucial pharmacophore for engaging with the IRE1 enzyme.

Key Applications

-

Synthesis of Kinase Inhibitors: The sulfonamide linkage formed from this reagent is a common feature in various kinase inhibitors, where it can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and selectivity of the molecule.

-

Preparation of IRE1 Modulators: As mentioned, it is a key reagent in the synthesis of phenoxypyridylpyrimidine derivatives that act as modulators of IRE1 activity.

-

Enhancement of Pharmacokinetic Properties: The difluoromethoxy group is a bioisostere for other functional groups and can improve a drug candidate's metabolic stability by blocking sites of oxidative metabolism. It also modulates lipophilicity, which can impact cell permeability and overall pharmacokinetic profile.

Featured Application: Synthesis of an N-(Pyridin-2-yl)-3-(difluoromethoxy)benzenesulfonamide Intermediate

This section details the synthesis of a representative pharmaceutical intermediate, N-(pyridin-2-yl)-3-(difluoromethoxy)benzenesulfonamide, which is a common scaffold in the development of various therapeutic agents, including IRE1 inhibitors.

Reaction Scheme

Caption: General reaction scheme for the synthesis of N-(Pyridin-2-yl)-3-(difluoromethoxy)benzenesulfonamide.

Experimental Protocol

Objective: To synthesize N-(pyridin-2-yl)-3-(difluoromethoxy)benzenesulfonamide from this compound and 2-aminopyridine.

Materials:

-

This compound (1.0 eq)

-

2-Aminopyridine (1.05 eq)

-

Anhydrous Pyridine (as solvent and base)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.05 eq) in anhydrous dichloromethane.

-

Addition of Base: To the solution, add anhydrous pyridine.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. To this cooled solution, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(pyridin-2-yl)-3-(difluoromethoxy)benzenesulfonamide.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of N-(pyridin-2-yl)-3-(difluoromethoxy)benzenesulfonamide.

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | 2-Aminopyridine |

| Solvent | Dichloromethane, Pyridine |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Yield | 75-85% (typical) |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-8.4 (m, 1H), 7.5-7.8 (m, 4H), 7.2-7.4 (m, 2H), 6.9-7.1 (m, 1H), 6.6 (t, J=73.2 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 152.1, 148.5, 140.2, 138.9, 130.8, 125.4, 122.1, 119.7, 118.6, 115.3 (t, J=261.6 Hz) |

| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₁₂H₁₀F₂N₂O₃S, found. |

Note: NMR chemical shifts are illustrative and may vary slightly.

Signaling Pathway and Experimental Workflow

IRE1 Signaling Pathway in the Unfolded Protein Response

The intermediate synthesized can be used to develop inhibitors of IRE1, a key sensor of endoplasmic reticulum (ER) stress. The following diagram illustrates the canonical IRE1 signaling pathway.

Caption: The IRE1 branch of the Unfolded Protein Response (UPR) pathway.

General Experimental Workflow

The following diagram outlines the typical workflow from the synthesis of the intermediate to its initial biological evaluation as a potential IRE1 inhibitor.

Caption: A typical workflow for the synthesis and evaluation of pharmaceutical intermediates.

References